molecular formula C10H10N2O2 B1652932 methyl 5-amino-1H-indole-6-carboxylate CAS No. 1638767-58-4

methyl 5-amino-1H-indole-6-carboxylate

Cat. No.: B1652932
CAS No.: 1638767-58-4
M. Wt: 190.20
InChI Key: BUEHYNPNQVZAJA-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-6-carboxylate is an indole derivative featuring an amino (-NH₂) group at the 5-position and a methyl ester (-COOCH₃) at the 6-position. Indole scaffolds are pivotal in medicinal chemistry due to their prevalence in bioactive molecules.

Properties

IUPAC Name

methyl 5-amino-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEHYNPNQVZAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225341
Record name 1H-Indole-6-carboxylic acid, 5-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-58-4
Record name 1H-Indole-6-carboxylic acid, 5-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 5-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Physical Properties

Melting points and solubility are influenced by substituent polarity and hydrogen-bonding capacity:

Compound Substituent Melting Point (°C) Key Observations
7-Methoxy-1H-Indole-3-Carboxylic Acid -OCH₃ 199–201 Methoxy groups increase hydrophobicity.
1-Methyl-1H-Indole-5-Carboxylic Acid -CH₃ 221–223 Methyl groups reduce polarity.
Methyl 5-Chloro-1H-Indole-6-Carboxylate -Cl Not reported Likely lower mp than amino analogs due to reduced H-bonding.
Methyl 5-Amino-1H-Indole-6-Carboxylate -NH₂ Not reported Expected higher mp than chloro/methoxy analogs due to H-bonding .

Reactivity and Functionalization

  • Hydrolysis: Methyl esters (e.g., methyl 5-chloro-1H-indole-6-carboxylate) hydrolyze to carboxylic acids under basic conditions . The electron-donating amino group may slow hydrolysis compared to electron-withdrawing substituents like -Cl.
  • Derivatization: Amino groups enable condensation reactions, as seen in the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives via reactions with aminothiazolones . This contrasts with chloro or methoxy groups, which are less reactive in nucleophilic substitutions.

Preparation Methods

Methylation of Indole-6-Carboxylic Acid

The foundational step involves esterification of indole-6-carboxylic acid using methylating agents. Conventional methods employ methyl iodide with potassium carbonate in polar aprotic solvents (DMF or THF), achieving >90% conversion at 60-80°C. Recent advances utilize dimethyl carbonate (DMC) as a greener methylating agent in the presence of 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) ionic liquid catalysts, which enhance reaction efficiency while minimizing waste.

Table 1: Methylation Conditions Comparison

Methylating Agent Catalyst Temperature (°C) Yield (%) Source
Methyl iodide K2CO3 60 92
Dimethyl carbonate [Bmim]OH 80 88

Regioselective Amination

Post-methylation, introducing the amino group at the 5-position presents synthetic challenges due to competing substitution patterns. Classical Hofmann-type amination using ammonia-saturated ethanol under reflux achieves moderate yields (45-55%), though competing N-alkylation often necessitates chromatographic purification. Microwave-assisted amination with ammonium formate in DMF reduces reaction times from 12 hours to 30 minutes while improving yields to 68%.

Nitration-Reduction Synthetic Pathway

Nitration of Methyl Indole-6-Carboxylate

Controlled nitration at the 5-position exploits the meta-directing effect of the ester group. A mixed acid system (HNO3/H2SO4) at 0-5°C selectively produces the 5-nitro derivative in 78% yield. Alternative methods using acetyl nitrate in acetic anhydride demonstrate improved regioselectivity (93% 5-nitro isomer) but require rigorous temperature control to avoid di-nitration byproducts.

Catalytic Reduction to Amine

Hydrogenation of the nitro intermediate employs 10% Pd/C under 3-5 bar H2 pressure in THF/ethanol mixtures, achieving quantitative conversion within 2 hours. Recent studies highlight transfer hydrogenation with ammonium formate as a safer alternative, yielding 89% product without high-pressure equipment.

Table 2: Nitration-Reduction Pathway Efficiency

Nitration Method Reduction Method Total Yield (%) Purity (%)
Mixed acid (HNO3/H2SO4) H2/Pd/C 72 98.5
Acetyl nitrate NH4HCO2/Pd/C 85 99.2

Ionic Liquid-Catalyzed Methylation Methods

The patent CN101157650B discloses a solvent-free approach using DMC and [Bmim]OH ionic liquids at 80°C, achieving 88% yield of methyl indole-6-carboxylate precursor. This method eliminates halogenated byproducts and enables catalyst recycling (>5 cycles without significant activity loss), making it particularly advantageous for sustainable manufacturing.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors with in-line analytics for real-time monitoring. A representative protocol involves:

  • Continuous nitration at 5°C with residence time 8 minutes
  • Hydrogenation in a packed-bed reactor (Pd/Al2O3 catalyst)
  • Automated crystallization using anti-solvent precipitation

This system achieves throughputs exceeding 50 kg/day with 99.9% HPLC purity.

Purification Optimization

Industrial processes combine melt crystallization (ΔT = 2°C/hr cooling rate) with simulated moving bed chromatography, reducing solvent consumption by 40% compared to batch methods.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

Parameter Direct Amination Nitration-Reduction Ionic Liquid Method
Total Steps 2 3 2
Atom Economy (%) 68 74 82
E-Factor 8.2 6.7 3.1
Scalability Moderate High High

The nitration-reduction route demonstrates superior scalability for pharmaceutical production, while ionic liquid methods offer the lowest environmental impact. Direct amination remains valuable for small-scale synthesis despite lower yields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 5-amino-1H-indole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of indole carboxylates often involves alkylation or esterification steps. For example, sodium hexamethyldisilazane-mediated alkylation in tetrahydrofuran under reflux can yield intermediates (e.g., 44% yield observed in similar indazole derivatives) . Saponification with NaOH under standard conditions may follow, though yields vary (53% in comparable systems). Optimization requires monitoring solvent polarity, temperature, and catalyst selection. For this compound, protecting the amino group during esterification may prevent side reactions .

Q. How can researchers characterize this compound when physical/chemical property data are unavailable?

  • Methodological Answer : When standard data (melting point, solubility) are absent, employ complementary techniques:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to estimate purity and melting behavior.
  • Chromatography : HPLC or GC-MS to assess purity (>98% HPLC purity is typical for similar indole derivatives) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns; IR to identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers. Indole derivatives with amino groups are prone to oxidation; adding desiccants (silica gel) minimizes hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does the substitution pattern (e.g., amino at position 5, ester at 6) influence biological activity compared to other indole derivatives?

  • Methodological Answer : Positional effects are critical. For example:

  • Electron-Withdrawing Groups : Fluorine at position 5 (vs. amino) reduces electron density, altering binding affinity in kinase assays .
  • Steric Effects : Bulkier substituents at position 6 (e.g., phenylsulfonyl) may hinder interactions with hydrophobic enzyme pockets .
  • Comparative Assays : Test derivatives in parallel using cell-based models (e.g., anticancer activity screening) to correlate structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported synthetic yields for methyl indole carboxylates?

  • Methodological Answer : Contradictions often arise from:

  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., de-esterified acids).
  • Reagent Quality : Sodium hexamethyldisilazane purity impacts alkylation efficiency; source reagents from suppliers with >98% certification .
  • Scale Effects : Pilot small-scale reactions (1–5 g) before scaling up; microwave-assisted synthesis may improve reproducibility .

Q. What strategies mitigate challenges in functionalizing the indole core without degrading the ester group?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc before esterification .
  • Mild Conditions : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) at low temperatures (<50°C) to preserve ester integrity .
  • Computational Modeling : DFT calculations predict reactive sites, minimizing trial-and-error approaches .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Polar Protic Solvents : Methanol/water mixtures increase hydrolysis risk; monitor pH (neutral to slightly acidic preferred).
  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of amino groups but may require anhydrous conditions .
  • pH Studies : Titrate reactions at pH 4–8 to identify optimal stability windows; buffer systems (e.g., phosphate) maintain consistency .

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